![molecular formula C14H11ClN2O3 B14380895 Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate CAS No. 88362-75-8](/img/structure/B14380895.png)
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is a synthetic organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a quinoline ring fused with an oxazole ring and an ethyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . This reaction forms the oxazole ring, which is then chlorinated to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline or oxazole rings.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinequinone derivatives, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has been investigated for its antiallergic activities and potential as a therapeutic agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate involves its interaction with specific molecular targets. For instance, it inhibits the release of histamine from mast cells by interfering with the signaling pathways involved in the allergic response . The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-1,3-oxazolo[4,5-h]quinoline-2-carboxylic acid methyl ester: This compound shares a similar core structure but differs in the ester group attached to the oxazole ring.
2-styryl-5H-1,3-oxazolo[4,5-c]quinolin-4-ones: These derivatives have a styryl group instead of an ethyl acetate group.
Uniqueness
Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
88362-75-8 |
|---|---|
Formule moléculaire |
C14H11ClN2O3 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
ethyl 2-(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate |
InChI |
InChI=1S/C14H11ClN2O3/c1-2-19-12(18)7-11-17-10-6-9(15)8-4-3-5-16-13(8)14(10)20-11/h3-6H,2,7H2,1H3 |
Clé InChI |
SJKCXPIYPXDONF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
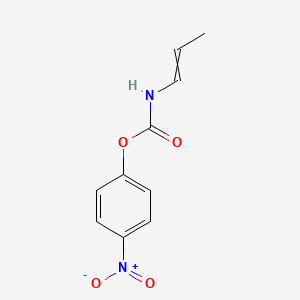
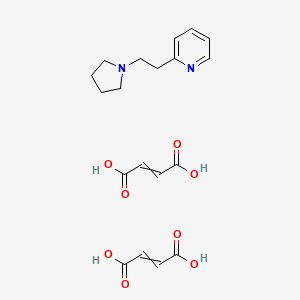

![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
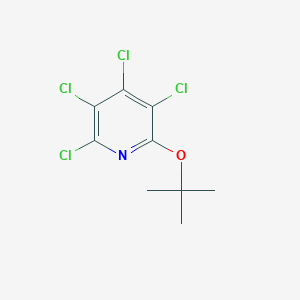
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
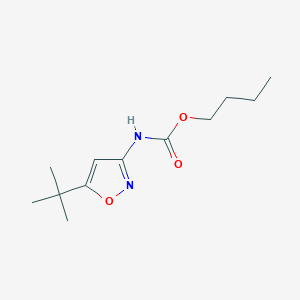
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
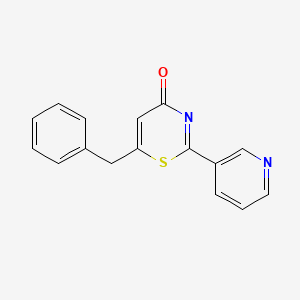
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![3-[2-(Furan-2-yl)-2-oxoethyl]-1,3-thiazol-3-ium bromide](/img/structure/B14380887.png)
